3,4-Dihydro-4-methyl-1H-2-benzopyran
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Overview
Description
3,4-Dihydro-4-methyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenol with formaldehyde and a suitable catalyst to form the intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-methyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-4-methyl-1H-2-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-methyl-1H-2-benzopyran involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: Another benzopyran derivative with similar structural features but different functional groups.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its unique hydroxyl group, which imparts distinct chemical properties.
Uniqueness
3,4-Dihydro-4-methyl-1H-2-benzopyran stands out due to its specific methyl group at the 4-position, which influences its reactivity and biological activity. This unique structural feature makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
26164-08-9 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 |
InChI Key |
KFOXDILMEHCWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2=CC=CC=C12 |
Origin of Product |
United States |
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